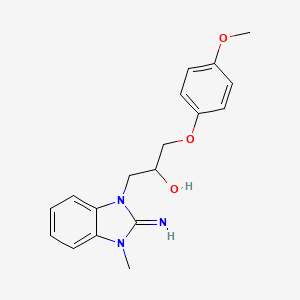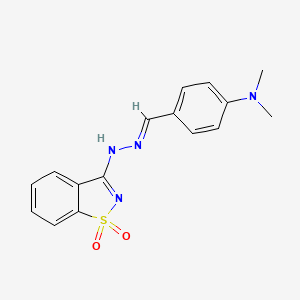![molecular formula C26H30N4O6S B11618511 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11618511.png)
5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound that features a variety of functional groups, including a cyclohexylamino group, a benzothiazole ring, and a methoxyphenyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminobenzenesulfonamide with a suitable aldehyde.
Introduction of the cyclohexylamino group: This step involves the reaction of cyclohexylamine with an appropriate intermediate.
Coupling reactions: The final steps involve coupling the benzothiazole intermediate with the methoxyphenyl acetate moiety under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
作用機序
The mechanism by which 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
類似化合物との比較
Similar Compounds
- 4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate
- 3-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate
Uniqueness
The uniqueness of 5-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-methoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
特性
分子式 |
C26H30N4O6S |
|---|---|
分子量 |
526.6 g/mol |
IUPAC名 |
[5-[(E)-[[3-(cyclohexylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H30N4O6S/c1-18(31)36-23-16-19(12-13-22(23)35-2)17-27-30(15-14-25(32)28-20-8-4-3-5-9-20)26-21-10-6-7-11-24(21)37(33,34)29-26/h6-7,10-13,16-17,20H,3-5,8-9,14-15H2,1-2H3,(H,28,32)/b27-17+ |
InChIキー |
ASVOJZVJSCRPFH-WPWMEQJKSA-N |
異性体SMILES |
CC(=O)OC1=C(C=CC(=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43)OC |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618429.png)
![2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11618434.png)
![4-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11618441.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618445.png)
![ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11618446.png)
![1-[2-(Butan-2-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11618458.png)
![7-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11618469.png)

![2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618479.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618489.png)
methylidene]benzamide](/img/structure/B11618491.png)
![4-tert-butyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11618495.png)
![Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11618500.png)

